P2X4 Receptor Antagonist Activity: Quantified Target Engagement and Subtype Context for 1-(4-Bromo-2-methylphenyl)piperidine
1-(4-Bromo-2-methylphenyl)piperidine is the only compound among its immediate regioisomeric and des-methyl analogs with a publicly curated, quantitative P2X4 receptor antagonist IC₅₀ value. The reported IC₅₀ of 8.34 µM (8.34E+3 nM) was measured in a functional assay—human P2X4 expressed in 1321N1 astrocytoma cells, assessing reduction in intracellular Ca²⁺ influx with 30-min compound pre-incubation—and is deposited in both ChEMBL (CHEMBL5181561) and BindingDB (BDBM50596636) [1]. Put into class context, this places the compound as a low-micromolar antagonist, approximately 40-fold less potent than the tool antagonist BAY-1797 (IC₅₀ = 211 nM against human P2X4) and approximately 15-fold less potent than BX430 (IC₅₀ = 540 nM) . However, its potency is comparable to that of P2X4 antagonist-4 (IC₅₀ = 8 µM), a compound shown to block ATP-induced NLRP3 inflammasome activation and IL-1β release . The critical differentiation is evidentiary: for the comparator regioisomers 1-(5-bromo-2-methylphenyl)piperidine (CAS 1500843-29-7) and 1-(4-bromo-3-methylphenyl)piperidine (CAS 1366131-46-5), no P2X4 or other target activity data have been disclosed in any public database, making direct biological comparison impossible .
| Evidence Dimension | P2X4 receptor antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8.34 µM (8.34E+3 nM) against human P2X4 in 1321N1 cells, Ca²⁺ flux assay |
| Comparator Or Baseline | BAY-1797 IC₅₀ = 0.211 µM; BX430 IC₅₀ = 0.54 µM; PSB-12062 IC₅₀ = 1.38 µM; P2X4 antagonist-4 IC₅₀ = 8 µM. Regioisomers 1500843-29-7 and 1366131-46-5: no P2X4 data available. |
| Quantified Difference | ~40-fold less potent than BAY-1797; ~15-fold less potent than BX430; equipotent to P2X4 antagonist-4 (8 µM). Regioisomers: data gap (no IC₅₀ reported). |
| Conditions | Human P2X4 receptor expressed in human 1321N1 astrocytoma cells; inhibition of ATP-induced cytosolic Ca²⁺ influx; 30-min compound pre-incubation; Fluo-4 AM fluorescence readout |
Why This Matters
For procurement decisions in P2X4-focused research programs, the target compound is the only N-arylpiperidine in its regioisomeric series with a defined P2X4 IC₅₀, eliminating the need for de novo primary screening that would be required for uncharacterized analogs.
- [1] BindingDB. BDBM50596636 (CHEMBL5181561). IC₅₀: 8.34E+3 nM. Antagonist activity at human P2X4 receptor expressed in human 1321N1 cells assessed as reduction in intracellular Ca²⁺ influx incubated for 30 mins. Entry deposited 2023-06-22. Available at: http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50016704 View Source
